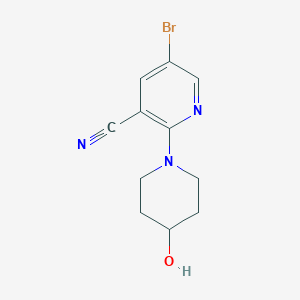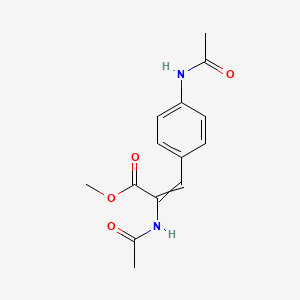
3-Methyl-4-(thiophen-3-yl)benzaldehyde
Vue d'ensemble
Description
3-Methyl-4-(thiophen-3-yl)benzaldehyde is a compound of interest in scientific research due to its unique physical and chemical properties.
Méthodes De Préparation
The synthesis of 3-Methyl-4-(thiophen-3-yl)benzaldehyde involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Methyl-4-(thiophen-3-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and diazonium salts for diazo coupling . Major products formed from these reactions include aminothiophene derivatives and other substituted thiophene compounds .
Applications De Recherche Scientifique
3-Methyl-4-(thiophen-3-yl)benzaldehyde has numerous applications in scientific research. In material science, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In pharmaceuticals, it serves as a precursor for the synthesis of various biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties . Additionally, it has applications in agriculture as a potential pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(thiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in its role as a pharmaceutical precursor, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and the derivative compound being studied.
Comparaison Avec Des Composés Similaires
3-Methyl-4-(thiophen-3-yl)benzaldehyde can be compared to other thiophene derivatives, such as 2-substituted thiophene and 2,3,4-trisubstituent thiophene . These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
3-methyl-4-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-6-10(7-13)2-3-12(9)11-4-5-14-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTKDSKQWDRTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)


![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)






